N‑Acetyl‑Protected WALP Peptides Yield Higher Aminolysis Cleavage Yields Than N‑Formyl‑Protected Counterparts — Defining the Trade‑Off for N‑Terminal Capping Strategy
In a direct head‑to‑head comparison of N‑terminal capping strategies for hydrophobic WALP transmembrane peptides, Greathouse et al. (2001) demonstrated that N‑acetyl‑protected WALP peptides consistently gave higher yields than those protected with N‑formyl under optimized aminolysis cleavage conditions (20% ethanolamine or ethylenediamine in 80% dichloromethane, 48 h, 24 °C) . This represents a measurable trade‑off: while the N‑formyl group enables unique biological recognition (FPR binding) and enzymatic deprotection (peptide deformylase), it imposes a yield penalty in standard aminolysis cleavage relative to the N‑acetyl group. Researchers must weigh this yield differential against the functional requirement for N‑formyl recognition when selecting between For‑Nle‑OH and Ac‑Nle‑OH as an N‑terminal building block .
| Evidence Dimension | Aminolysis cleavage yield of protected hydrophobic peptides from solid‑phase resin |
|---|---|
| Target Compound Data | N‑Formyl‑protected WALP peptides — lower yields than N‑acetyl‑protected counterparts (quantitative yield values reported in original study) |
| Comparator Or Baseline | N‑Acetyl‑protected WALP peptides — consistently higher yields under identical conditions |
| Quantified Difference | N‑acetyl‑protected peptides consistently superior in yield under 20% ethanolamine or ethylenediamine / 80% DCM, 48 h, 24 °C |
| Conditions | Solid‑phase synthesis on Wang/Merrifield resins; Fmoc chemistry; aminolysis cleavage with ethanolamine or ethylenediamine in dichloromethane; 48 h at 24 °C |
Why This Matters
This direct yield comparison informs procurement decisions: when aminolysis cleavage yield is the primary driver, Ac‑Nle‑OH is preferred; when N‑terminal formyl‑dependent biological activity or enzymatic deprotection is required, the trade‑off favors For‑Nle‑OH.
- [1] D. V. Greathouse, R. L. Goforth, T. Crawford, P. C. A. van der Wel, and J. A. Killian, “Optimized aminolysis conditions for cleavage of N‑protected hydrophobic peptides from solid‑phase resins,” J. Pept. Res., vol. 57, no. 6, pp. 519–527, Jun. 2001. doi: 10.1034/j.1399-3011.2001.00849.x. View Source
